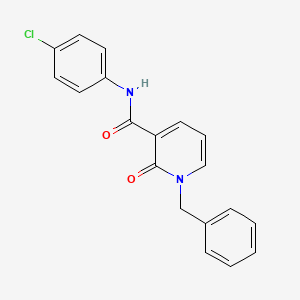

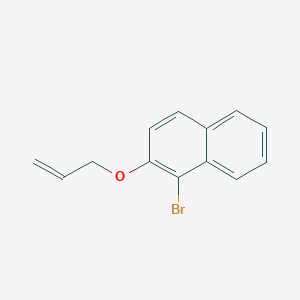

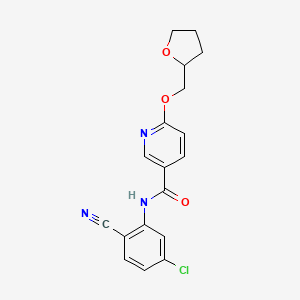

![molecular formula C9H9ClN2O2 B2878447 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride CAS No. 2375271-46-6](/img/structure/B2878447.png)

3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of antituberculosis agents .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5,6 heterocycle . This structure is crucial for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation of 2-aminopyridines with α-bromoketones .Aplicaciones Científicas De Investigación

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride, have shown significant promise as antituberculosis agents. These compounds exhibit activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship of these analogues has been a critical area of study, leading to the development of new drugs that can combat resistant strains of TB .

Material Science Applications

The structural character of imidazo[1,2-a]pyridines makes them useful in material science. Their unique properties allow for potential applications in creating new materials with specific desired characteristics, such as increased durability or enhanced electrical conductivity .

Optoelectronic Devices

Due to their luminescent properties, imidazo[1,2-a]pyridine derivatives are being explored for use in optoelectronic devices. These could include applications in light-emitting diodes (LEDs) and other devices that require materials capable of emitting light when stimulated electrically .

Sensors

The sensitivity of imidazo[1,2-a]pyridine derivatives to various environmental factors makes them suitable for sensor applications. They can be used to detect changes in chemical compositions, temperature, and other variables critical in industrial and environmental monitoring .

Anti-Cancer Drugs

Research has indicated that imidazo[1,2-a]pyridine derivatives may have applications as anti-cancer drugs. Their ability to interact with biological systems at the molecular level could lead to the development of new treatments that target cancer cells more effectively .

Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives, due to their luminescent properties, are also being investigated for their use as emitters in confocal microscopy and imaging. This application would be particularly useful in biological research, allowing for the visualization of cells and tissues with high resolution .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine analogues have been used as antituberculosis agents .

Pharmacokinetics

It’s known that q203, a compound in the same class, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

It’s known that imidazo[1,2-a]pyridine analogues have significant activity against mdr-tb and xdr-tb .

Direcciones Futuras

Propiedades

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-5-10-8-7(9(12)13)3-2-4-11(6)8;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGGUJLMRCVXAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=CC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)

amino]-1-ethanol](/img/structure/B2878374.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)

![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)